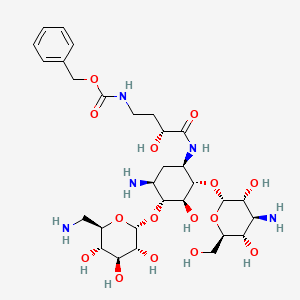
Cbz-Protected BB-K31
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-Protected BB-K31 is a compound that features a benzyloxycarbonyl (Cbz) protecting group. The Cbz group is commonly used in organic synthesis to protect amines as less reactive carbamates. This protection is crucial in multi-step synthesis processes to prevent unwanted reactions at the amine site.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cbz-Protected BB-K31 can be synthesized through a one-pot amidation process. This involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation.
Industrial Production Methods
In industrial settings, the preparation of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process often includes steps such as the protection of amines using Cbz-Cl under Schotten-Baumann conditions or with an organic base .
Análisis De Reacciones Químicas
Types of Reactions
Cbz-Protected BB-K31 undergoes various chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Catalytic hydrogenation using Pd-C and H2.
Substitution: Reactions with electrophiles such as RCOCl or RCHO.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py.
Reduction: Pd-C, H2, Zn/HCl, Na/NH3.
Substitution: RCOCl, RCHO, CH3I.
Major Products Formed
The major products formed from these reactions include deprotected amines, substituted carbamates, and oxidized derivatives .
Aplicaciones Científicas De Investigación
Cbz-Protected BB-K31 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, peptides, and natural products.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, including anticancer agents and antibiotics.
Industry: Applied in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Cbz-Protected BB-K31 exerts its effects involves the protection of amine groups as carbamates. The Cbz group is introduced through the reaction of the nucleophilic amine with chloroformate, resulting in the formation of a less reactive carbamate. Deprotection is achieved through hydrogenolysis, which releases toluene and the free carbamate, followed by decarboxylation to yield the deprotected amine .
Comparación Con Compuestos Similares
Cbz-Protected BB-K31 can be compared with other similar compounds such as:
Boc-Protected Amines: Use tert-butyloxycarbonyl (Boc) groups for protection.
Fmoc-Protected Amines: Use fluorenylmethyloxycarbonyl (Fmoc) groups for protection.
Alloc-Protected Amines: Use allyloxycarbonyl (Alloc) groups for protection.
Uniqueness
This compound is unique due to its stability to bases and acids, making it orthogonal to many other protecting groups. Its removal by reduction is also distinct, providing a clean and efficient deprotection method .
Propiedades
Fórmula molecular |
C30H49N5O15 |
|---|---|
Peso molecular |
719.7 g/mol |
Nombre IUPAC |
benzyl N-[(3R)-4-[[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]amino]-3-hydroxy-4-oxobutyl]carbamate |
InChI |
InChI=1S/C30H49N5O15/c31-9-16-20(39)22(41)23(42)29(47-16)49-25-13(32)8-14(26(24(25)43)50-28-21(40)18(33)19(38)17(10-36)48-28)35-27(44)15(37)6-7-34-30(45)46-11-12-4-2-1-3-5-12/h1-5,13-26,28-29,36-43H,6-11,31-33H2,(H,34,45)(H,35,44)/t13-,14+,15+,16+,17+,18-,19+,20+,21+,22-,23+,24-,25+,26-,28+,29+/m0/s1 |
Clave InChI |
JQXYNLAQDATDFB-NQSZZTQXSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@@H](CCNC(=O)OCC2=CC=CC=C2)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)O)N |
SMILES canónico |
C1C(C(C(C(C1NC(=O)C(CCNC(=O)OCC2=CC=CC=C2)O)OC3C(C(C(C(O3)CO)O)N)O)O)OC4C(C(C(C(O4)CN)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


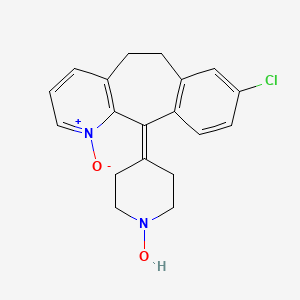
![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B13859154.png)
![Ethyl 2-(Oxazol-5-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13859155.png)

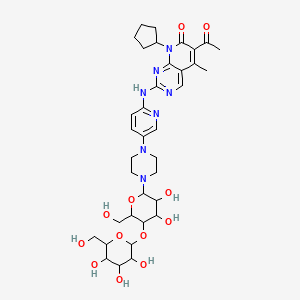
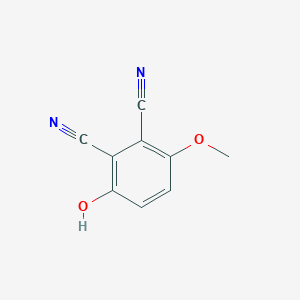
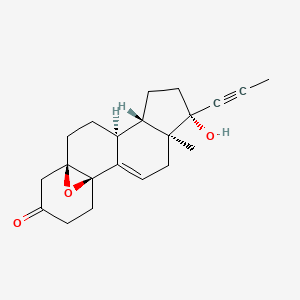
![11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)
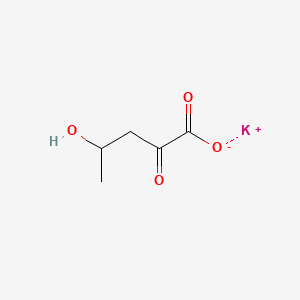
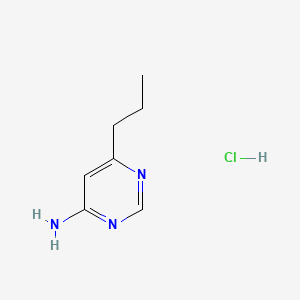
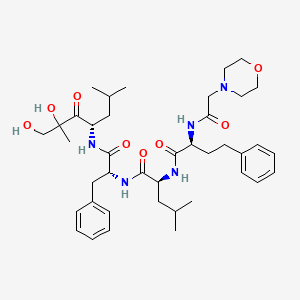
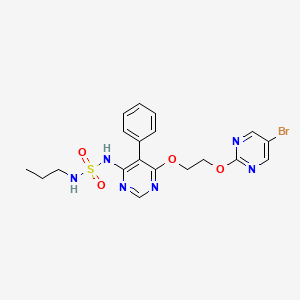
![1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B13859229.png)
![5,7-Dioxaspiro[2.5]octan-6-one](/img/structure/B13859232.png)
